REACTION_SMILES
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[CH3:15][C:16]([CH3:17])([O-:18])[CH3:19].[CH3:1][C:2]1([CH3:14])[CH:3]([CH2:8][CH:9]=[CH:10][C:11]([CH3:12])=[O:13])[CH2:4][CH:5]=[C:6]1[CH3:7].[CH3:21][O:22][CH2:23][CH2:24][O:25][CH3:26].[K+:20]>>[CH3:1][C:2]1([CH3:14])[CH:3]([CH:8]=[CH:9][CH2:10][C:11]([CH3:12])=[O:13])[CH2:4][CH:5]=[C:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C=CCC1CC=C(C)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(=O)CC=CC1CC=C(C)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |